Cas no 32399-13-6 (2-(Methylamino)pyridine-3-carboxylic Acid)
2-(Methylamino)pyridine-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylamino)nicotinic acid
- 2-(methylamino)-3-Pyridinecarboxylic acid
- 2-Methylaminonicotinic acid
- 2-(Methylamino)pyridine-3-carboxylic acid
- Z71177490
- A821259
- FT-0655909
- 2-(Methylamino)pyridine-3-carboxylic acid, 95%
- CS-0169245
- DTXSID80406223
- AC-30699
- EN300-82788
- SMYTUBMIBZOXTH-UHFFFAOYSA-N
- SY082009
- SCHEMBL23008081
- AC7951
- 32399-13-6
- MFCD00128789
- BB 0256580
- 2-(Methylamino)nicotinicacid
- SCHEMBL1375514
- 2-Methylamino-nicotinic acid
- 3-pyridinecarboxylic acid, 2-(methylamino)-
- VS-08703
- AKOS000214167
- SB53960
- ALBB-004269
- BBL028242
- STK503054
- DB-068621
- 2-(Methylamino)pyridine-3-carboxylic Acid
-
- MDL: MFCD00128789
- Inchi: 1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)
- InChI Key: SMYTUBMIBZOXTH-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CN=C1NC)=O
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 152.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.2A^2
- XLogP3: 1.2
Experimental Properties
- Density: 1.327
- Melting Point: 250-255 °C
- Boiling Point: 336.5 °C at 760 mmHg
- Flash Point: 336.5 °C at 760 mmHg
- Refractive Index: 1.631
- PSA: 62.22000
- LogP: 0.89450
2-(Methylamino)pyridine-3-carboxylic Acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Methylamino)pyridine-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 036285-500mg |
2-(Methylamino)nicotinic acid |
32399-13-6 | 500mg |
$200.00 | 2023-09-09 | ||
| Matrix Scientific | 036285-1g |
2-(Methylamino)nicotinic acid |
32399-13-6 | 1g |
$308.00 | 2023-09-09 | ||
| TRC | M286635-50mg |
2-(Methylamino)pyridine-3-carboxylic Acid |
32399-13-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M286635-100mg |
2-(Methylamino)pyridine-3-carboxylic Acid |
32399-13-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M286635-500mg |
2-(Methylamino)pyridine-3-carboxylic Acid |
32399-13-6 | 500mg |
$ 160.00 | 2022-06-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M169567-1g |
2-(Methylamino)pyridine-3-carboxylic Acid |
32399-13-6 | 95% | 1g |
¥1325.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M169567-250mg |
2-(Methylamino)pyridine-3-carboxylic Acid |
32399-13-6 | 95% | 250mg |
¥411.90 | 2023-09-01 | |
| Alichem | A029206485-1g |
2-(Methylamino)nicotinic acid |
32399-13-6 | 95% | 1g |
$151.20 | 2023-09-02 | |
| Chemenu | CM115280-5g |
2-(methylamino)nicotinic acid |
32399-13-6 | 95% | 5g |
$518 | 2021-08-06 | |
| eNovation Chemicals LLC | D916372-5g |
2-(Methylamino)nicotinic Acid |
32399-13-6 | 95% | 5g |
$355 | 2024-07-20 |
2-(Methylamino)pyridine-3-carboxylic Acid Suppliers
2-(Methylamino)pyridine-3-carboxylic Acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-(Methylamino)pyridine-3-carboxylic Acid
2-(Methylamino)pyridine-3-carboxylic Acid (CAS No: 32399-13-6)
2-(Methylamino)pyridine-3-carboxylic acid is a chemical compound with the CAS registry number 32399-13-6. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule consists of a pyridine ring substituted with a methylamino group at the 2-position and a carboxylic acid group at the 3-position, making it a versatile structure for further functionalization and exploration.
The synthesis of 2-(methylamino)pyridine-3-carboxylic acid has been extensively reported in the literature, with various methods involving nucleophilic substitution, coupling reactions, and oxidation processes. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are particularly valuable for drug discovery and development. The compound's unique electronic properties and structural flexibility make it an attractive candidate for exploring new chemical reactions and biological activities.
Recent studies have highlighted the potential of 2-(methylamino)pyridine-3-carboxylic acid as a building block in medicinal chemistry. For instance, researchers have investigated its role in designing inhibitors for kinase enzymes, which are critical targets in cancer therapy. The methylamino group at the 2-position provides a hydrogen bonding capability that enhances the compound's binding affinity to protein targets, while the carboxylic acid group at the 3-position allows for further functionalization to optimize pharmacokinetic properties.
In addition to its pharmaceutical applications, 2-(methylamino)pyridine-3-carboxylic acid has shown promise in agrochemical research. Its ability to modulate plant hormone signaling pathways has led to investigations into its potential as a growth regulator or herbicide. Field trials conducted in controlled environments have demonstrated that this compound can influence plant growth without causing significant toxicity to non-target organisms, suggesting its eco-friendly profile.
The structural versatility of 2-(methylamino)pyridine-3-carboxylic acid also extends to materials science applications. Recent reports have explored its use as a precursor for metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group facilitates metal-ligand interactions, enabling the construction of porous materials with high surface areas and tunable pore sizes. These materials hold potential for gas storage, catalysis, and sensing applications.
From an analytical standpoint, 2-(methylamino)pyridine-3-carboxylic acid has been employed as a chiral auxiliary in asymmetric synthesis. Its ability to induce high enantioselectivity in various reactions has made it a valuable tool for constructing complex chiral molecules with high optical purity. This application underscores its importance in modern organic synthesis methodologies.
Furthermore, computational studies have provided insights into the electronic structure and reactivity of 2-(methylamino)pyridine-3-carboxylic acid. Density functional theory (DFT) calculations have revealed that the methylamino group significantly alters the electron distribution on the pyridine ring, enhancing its nucleophilicity and reactivity towards electrophilic species. These findings align with experimental observations and provide a foundation for predicting reactivity in diverse chemical systems.
In terms of environmental impact, recent studies have assessed the biodegradability and eco-toxicity of 2-(methylamino)pyridine-3-carboxylic acid. Results indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its persistence in aquatic environments. This attribute is particularly advantageous for compounds intended for agricultural or industrial use.
Looking ahead, ongoing research is focused on expanding the scope of applications for 2-(methylamino)pyridine-3-carboxylic acid by exploring novel synthetic routes and functionalization strategies. Collaborative efforts between academic institutions and industry partners are expected to accelerate its translation into commercial products across multiple sectors.
In conclusion, 2-(methylamino)pyridine-3-carboxylic acid (CAS No: 32399-13-6) is a multifaceted compound with significant potential across pharmaceuticals, agrochemicals, materials science, and organic synthesis. Its unique structural features and versatile reactivity continue to drive innovative research directions, solidifying its position as an essential building block in contemporary chemistry.
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